molecular formula C9H9ClO3 B1296299 5-(Chloromethyl)-2-methoxybenzoic acid CAS No. 3641-23-4

5-(Chloromethyl)-2-methoxybenzoic acid

Cat. No. B1296299
CAS RN: 3641-23-4
M. Wt: 200.62 g/mol
InChI Key: LXSPNZGYCRQFSD-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-2-methoxybenzoic acid” is a complex organic compound. Based on its name, it likely contains a benzoic acid core, which is a common component in various pharmaceuticals and commercial products .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-2-methoxybenzoic acid” are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) have been synthesized using deep eutectic solvents . This method eliminates the dependence on concentrated acid, providing a green and efficient synthetic route .

Scientific Research Applications

Synthesis of End-Functional Polystyrene

5-(Chloromethyl)-2-methoxybenzoic acid is used in the synthesis of end-functional polystyrene via Atom Transfer Radical Polymerization (ATRP). This process allows polymers with controlled molecular weights and narrow molecular weight distributions to be prepared . The end group of the obtained polystyrene can also be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .

Fluorescent Properties

The compound is used in the study of fluorescent properties of end-functional polystyrene. The end-functional polystyrene obtained through ATRP using 5-chloromethyl-2-methoxybenzoic acid as initiator shows strong green fluorescence assigned to the MLCT of Zinc ion and the polymeric ligand .

Chloromethylation of Aromatic Compounds

5-(Chloromethyl)-2-methoxybenzoic acid is used in the chloromethylation of aromatic compounds. Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Catalyst in Chloromethylation

The compound is used as a catalyst in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid. This reaction proceeds under mild conditions and is environmentally friendly .

Production of 5-Chloromethylfurfural

5-(Chloromethyl)-2-methoxybenzoic acid is used in the production of 5-Chloromethylfurfural, an alternative biobased furan .

Synthesis of Acid Chloride of CMF

The compound is used in the synthesis of the acid chloride of 5-Chloromethylfurfural (CMF), 5-(Chloromethyl)furan-2-carbonyl chloride .

Future Directions

While specific future directions for “5-(Chloromethyl)-2-methoxybenzoic acid” are not available, related compounds like 5-(Chloromethyl)furfural (CMF) are gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This opens new avenues for the preparation of CMF .

properties

IUPAC Name

5-(chloromethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSPNZGYCRQFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300369
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methoxybenzoic acid

CAS RN

3641-23-4
Record name 3641-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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